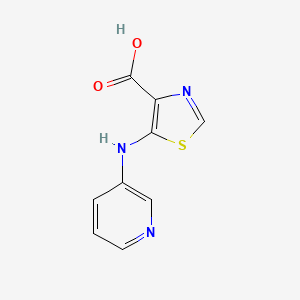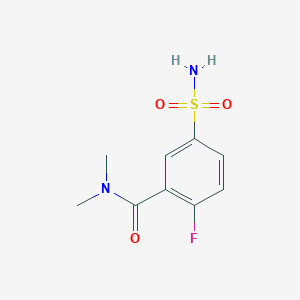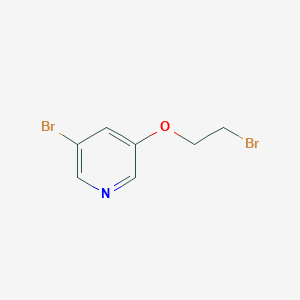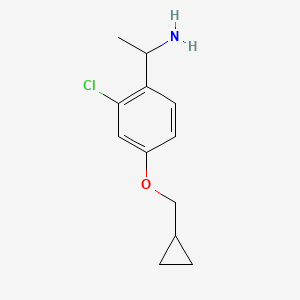
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole
Übersicht
Beschreibung
“2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole” is a complex organic compound. It contains several functional groups including a bromo group, a nitro group, a phenoxy group, and a thiadiazole ring .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole” is C11H8BrNO3S, with an average mass of 314.155 Da and a monoisotopic mass of 312.940826 Da .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole Applications
Medicinal Chemistry: 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structural moiety is found in a range of drugs with diverse therapeutic effects, including anti-inflammatory, antifungal, antibacterial, and antimalarial activities . The compound’s ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecules with specific biological targets.
Agriculture: In the agricultural sector, this compound’s derivatives are explored for their potential use in developing novel pesticides and herbicides. The reactivity of the thiadiazole ring, combined with the bromo and nitro groups, may lead to the synthesis of compounds that can selectively target and control pest populations in crops .
Organic Light-Emitting Diodes (OLEDs): The electronic properties of 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole make it a candidate for use in OLEDs. Its derivatives can be used to create fluorescent layers that emit light when an electric current is applied, which is crucial for the development of display and lighting technologies .
Liquid Crystals: Liquid crystal displays (LCDs) rely on compounds with specific optical and electronic characteristics. The biphenyl structure of this compound, after functionalization, could be used to produce liquid crystals with desired thermal and electro-optical properties, essential for LCD manufacturing .
Biological Activities: The compound’s derivatives may exhibit various biological activities, such as enzyme inhibition, which can be harnessed in the development of new drugs. Research into the biological activities of these derivatives could lead to breakthroughs in treating diseases where current medication is limited or ineffective .
Synthetic Organic Chemistry: As a building block in synthetic organic chemistry, 2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole is used to construct complex organic molecules. Its reactivity allows for the introduction of various functional groups, enabling the synthesis of a wide array of chemical entities for further research and development .
Material Science: The compound’s derivatives could be used to engineer new materials with specific mechanical, thermal, or electrical properties. This application is particularly relevant in the development of high-performance materials for use in various industries, including aerospace, automotive, and electronics .
Eigenschaften
IUPAC Name |
2-bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O3S/c9-7-10-11-8(16-7)15-6-3-1-2-5(4-6)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGPQSOZCOQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-nitrophenoxy)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



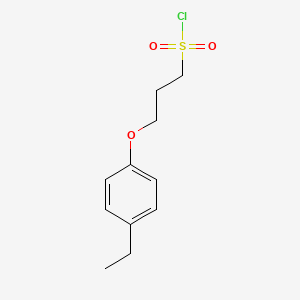
![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)
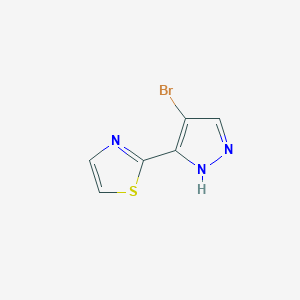
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)


